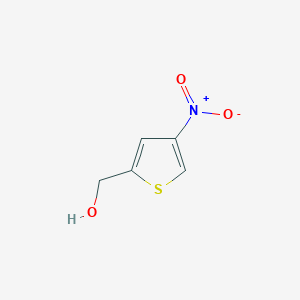

(4-Nitrothiophen-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5NO3S |

|---|---|

Molecular Weight |

159.17 g/mol |

IUPAC Name |

(4-nitrothiophen-2-yl)methanol |

InChI |

InChI=1S/C5H5NO3S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7H,2H2 |

InChI Key |

UQIITIJJZXPUGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrothiophen 2 Yl Methanol

Direct Synthetic Routes to the 4-Nitrothiophene-2-yl Ring System

The initial and crucial phase in the synthesis of (4-nitrothiophen-2-yl)methanol is the formation of the 4-nitrothiophene ring bearing a suitable functional group at the 2-position, which can later be converted to a methanol (B129727) group. This typically involves the nitration of a pre-existing thiophene (B33073) derivative.

Strategies for Nitration of Thiophene Derivatives

The regioselectivity of the nitration of thiophene and its derivatives is a key consideration. Direct nitration of thiophene generally yields a mixture of 2-nitro and 3-nitro isomers, with the 2-nitro isomer often being the major product. However, achieving high selectivity for the less favored 4-nitro isomer in a 2-substituted thiophene requires careful selection of the starting material and reaction conditions.

One common strategy involves the nitration of 2-substituted thiophenes where the substituent at the 2-position directs the incoming nitro group to the 4-position. For instance, the nitration of thiophene-2-carboxaldehyde can be performed using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group selectively at the 4-position. Similarly, thiophene-2-carboxylic acid can be nitrated to yield 4-nitrothiophene-2-carboxylic acid. The use of solid acid catalysts, such as Fe³⁺ ion-exchanged montmorillonite (B579905) clay, has been explored to improve the selectivity of nitration reactions on the thiophene ring. google.com

Another approach is the ipso-nitration of 2-halothiophenes. In this method, a halogen atom, such as iodine or bromine, at the 2-position can be replaced by a nitro group using reagents like silver nitrate (B79036) (AgNO₃) without additional additives. This reaction is believed to proceed through a silver(III) intermediate.

The choice of solvent can also play a significant role in directing the nitration. Solvents like acetic acid and acetic anhydride (B1165640) are commonly used for the nitration of electron-rich heterocyclic substrates. nih.gov For example, the nitration of N-phenylsulfonylindole with acetyl nitrate has shown temperature-dependent regioselectivity. nih.gov

| Starting Material | Nitrating Agent | Key Conditions | Major Product(s) | Reference |

| Thiophene-2-carboxaldehyde | HNO₃/H₂SO₄ | Controlled temperature | 4-Nitrothiophene-2-carbaldehyde (B2957118) | |

| Thiophene-2-carboxylic acid | HNO₃/H₂SO₄ | - | 4-Nitrothiophene-2-carboxylic acid | |

| 2-Halothiophenes | AgNO₃ | No additives | 2-Nitrothiophenes (ipso-substitution) | |

| Thiophene | Nitric acid/Acetic anhydride | Beta zeolite catalyst | 2-nitro and 3-nitro isomers | google.com |

| N-phenylsulfonylindole | Acetyl nitrate | Temperature dependent | 3-nitro or 6-nitroindole | nih.gov |

Methodologies for Functionalization at the 2-Position

Once the 4-nitrothiophene ring is synthesized, or concurrently with its formation, a functional group must be present at the 2-position that can be readily converted to a methanol group. The most common precursor is a carbonyl group, either an aldehyde or a carboxylic acid.

As mentioned, nitration of thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid directly provides the desired 4-nitro-substituted carbonyl compounds. These serve as key intermediates for the subsequent reduction step.

Installation of the Methanol Group

With the 4-nitrothiophene-2-carbonyl precursor in hand, the next step is the selective reduction of the carbonyl group to a primary alcohol without affecting the nitro group.

Reduction Pathways of Carbonyl Precursors

The chemoselective reduction of an aldehyde or a carboxylic acid in the presence of a nitro group is a well-established transformation in organic synthesis. For the conversion of 4-nitrothiophene-2-carbaldehyde to this compound, various reducing agents can be employed.

A common and effective method is the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol or ethanol. This reagent is generally mild enough to selectively reduce the aldehyde to the alcohol without reducing the nitro group. Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are more powerful and may require more careful control of reaction conditions to maintain selectivity. smolecule.com

Recent studies have explored catalytic methods for the chemoselective reduction of nitro-substituted aromatic aldehydes. Zinc-based catalysts, for instance, have been shown to effectively reduce aldehydes to primary alcohols while tolerating sensitive functional groups like nitro groups. nih.gov Another approach involves the use of thiourea (B124793) dioxide (TUDO) in an aqueous alkali-ethanolic system, which has been demonstrated to selectively reduce aromatic nitroaldehydes and ketones to the corresponding nitroalcohols in good to high yields. researchgate.net

| Carbonyl Precursor | Reducing Agent | Key Conditions | Product | Reference |

| 4-Nitrothiophene-2-carbaldehyde | Sodium borohydride (NaBH₄) | Methanol/Ethanol | This compound | smolecule.com |

| 4-Nitrothiophene-2-carbaldehyde | Zinc acetate/HBpin | - | This compound | nih.gov |

| Aromatic nitroaldehydes | Thiourea dioxide (TUDO) | Aqueous alkali-ethanolic system | Aromatic nitroalcohols | researchgate.net |

Formylation and Subsequent Reduction Approaches

An alternative strategy involves the formylation of a pre-existing 4-nitrothiophene. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comambeed.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the thiophene ring. wikipedia.org While the Vilsmeier-Haack reaction is generally effective for electron-rich systems, the presence of a deactivating nitro group on the thiophene ring can make this transformation challenging.

An ipso-formylation approach has been reported for 2-chlorothiophenes under Vilsmeier-Haack conditions, where the chloro group is substituted by a formyl group. researchgate.net This could potentially be applied to a 2-chloro-4-nitrothiophene substrate.

Once the 4-nitrothiophene-2-carbaldehyde is obtained through formylation, the subsequent reduction to this compound can be carried out using the methods described in the previous section.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers advanced techniques to improve the efficiency, selectivity, and environmental friendliness of chemical processes. For the synthesis of this compound, microwave-assisted organic synthesis (MAOS) can be a valuable tool. Microwave irradiation has been shown to accelerate reaction times and improve yields in various organic transformations, including the synthesis of substituted thiophenes. nih.gov

The use of phase-transfer catalysts can also be beneficial, particularly in reactions involving immiscible reactants. For instance, in the synthesis of 2-alkylthio-3-nitrothiophenes, tetrabutylammonium (B224687) bromide (TBAB) has been used as a phase-transfer catalyst. researchgate.net

Furthermore, the development of novel catalytic systems for both nitration and reduction steps is an active area of research. The use of supported catalysts, such as metal-exchanged clays (B1170129) for nitration or polymer-supported catalysts for reduction, can simplify product purification and allow for catalyst recycling, contributing to more sustainable synthetic routes. google.com

Catalytic Approaches in C-C and C-O Bond Formation for this compound

The primary route to synthesizing this compound involves the selective reduction of the aldehyde functional group of a precursor molecule, 4-nitrothiophene-2-carbaldehyde. This transformation represents a critical carbon-oxygen (C-O) bond formation (C=O to C-OH). The core challenge lies in selectively reducing the aldehyde while leaving the nitro group (-NO₂) intact.

Catalytic hydrogenation is a preferred industrial and laboratory method for such reductions due to its high atom economy. However, the presence of a reducible nitro group complicates the process, as many common hydrogenation catalysts will preferentially reduce the nitro group. For instance, catalytic hydrogenation of nitroarenes to amines is a well-established reaction, often employing catalysts like palladium on carbon (Pd/C).

To achieve the desired chemoselectivity for this compound synthesis, specialized catalytic systems are necessary. Research into palladium(II) complexes has shown their potential as efficient catalysts for the reduction of various organic functional groups, including aldehydes, under mild conditions. researchgate.net The application of such specifically designed palladium catalysts could facilitate the selective hydrogenation of the aldehyde in 4-nitrothiophene-2-carbaldehyde. While stoichiometric reagents like sodium borohydride (NaBH₄) are effective for this reduction nih.gov, catalytic methods offer a more sustainable and efficient alternative.

Regarding carbon-carbon (C-C) bond formation, catalytic approaches are generally employed not to construct the core this compound structure but to synthesize more complex derivatives starting from its precursor, 4-nitrothiophene-2-carbaldehyde. The thiophene ring itself is typically synthesized and functionalized prior to the final reduction step. wikipedia.org Catalytic methods such as the Knoevenagel condensation and hetero-Diels-Alder reactions utilize the aldehyde as a key reactant for building molecular complexity. acs.orggoogle.com For example, titanium-based catalysts like TiCl₄ have been used to catalyze the reaction between 5-nitrothiophene-2-carbaldehyde and diamino compounds to form larger conjugated systems. google.com

Stereoselective Synthesis Considerations (if applicable to chiral derivatives)

The molecule this compound itself is achiral. However, its precursor, 4-nitrothiophene-2-carbaldehyde, can be a valuable starting material for the synthesis of chiral derivatives where the carbinol carbon becomes a stereocenter. The development of catalytic asymmetric methods to achieve this is an important area of synthetic chemistry. nih.govmdpi.com

Catalytic, stereoselective reactions involving nitro-substituted thiophene aldehydes have been successfully demonstrated. A notable example is the asymmetric hetero-Diels-Alder reaction, which allows for the formation of chiral cyclic compounds. nih.gov Research has shown that chiral catalysts can effectively control the stereochemical outcome of reactions involving substrates like 5-nitrothiophene-2-carbaldehyde (an isomer of the precursor to the title compound). researchgate.netresearchgate.net

Key catalytic systems for these asymmetric transformations include:

Lewis Acid Catalysts: Lanthanide complexes, such as Eu(fod)₃, have been used to catalyze the Re-face and endo-selective hetero-Diels-Alder reactions of aldehydes like 5-nitrothiophene-2-carbaldehyde with activated dienes, yielding chiral cycloadducts. researchgate.netresearchgate.net

Chiral Dirhodium(II) Carboxamidates: These complexes have proven to be highly efficient catalysts for asymmetric hetero-Diels-Alder reactions between various aldehydes and dienes, operating at very low catalyst loadings. chemsrc.com

Biocatalysis: Enzymes, particularly ketoreductases (KREDs), offer a powerful tool for the stereoselective reduction of prochiral ketones to chiral alcohols. researchgate.net A suitable prochiral ketone derivative of 4-nitrothiophene could be reduced using a KRED to yield an enantiomerically pure chiral alcohol.

These examples highlight the potential for creating a diverse range of chiral molecules from a nitrothiophene aldehyde scaffold through various catalytic stereoselective strategies.

Table 1: Examples of Catalytic Asymmetric Reactions with Nitrothiophene Aldehydes

| Reaction Type | Aldehyde Substrate | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| Hetero-Diels-Alder | 5-Nitrothiophene-2-carbaldehyde | Eu(fod)₃ | Achieved Re-face and endo-selective cycloaddition. | researchgate.net, researchgate.net |

| Hetero-Diels-Alder | Various Aldehydes | Chiral Dirhodium(II) Carboxamidates | Highly efficient catalysis at low loadings (as low as 0.01 mol%). | chemsrc.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors is crucial for developing more sustainable chemical processes. acs.org These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. smolecule.comnih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic hydrogenation for the C-O bond formation step is inherently greener than using stoichiometric reducing agents like NaBH₄. Catalytic processes have higher atom economy, generate less waste, and allow for catalyst recycling and reuse. acs.orgrsc.org

Safer Solvents and Conditions: The choice of solvent plays a significant role in the environmental impact of a synthesis. Efforts in related syntheses have focused on using greener solvents like water or ethanol. Furthermore, techniques like microwave-assisted synthesis can reduce reaction times and energy consumption, sometimes allowing for solvent-free conditions.

Greener Precursor Synthesis: The traditional synthesis of the precursor, 4-nitrothiophene-2-carbaldehyde, involves the nitration of thiophene-2-carbaldehyde (B41791) with a hazardous mixture of nitric and sulfuric acids. Significant progress has been made in developing greener nitration protocols for thiophene derivatives. One promising approach is the use of solid acid catalysts, such as metal-exchanged montmorillonite clays (e.g., Fe³⁺-montmorillonite). smolecule.com These catalysts offer high regioselectivity, can be easily separated from the reaction mixture, and are reusable, thus minimizing corrosive and hazardous waste streams. smolecule.com

Table 2: Green Chemistry Approaches in Nitrothiophene Synthesis

| Green Principle | Traditional Method | Greener Alternative | Advantage | Reference |

|---|---|---|---|---|

| Catalysis | Stoichiometric reduction (e.g., NaBH₄) | Catalytic hydrogenation (e.g., with Pd complexes) | Higher atom economy, less waste, catalyst recyclability. | acs.org, researchgate.net |

| Hazardous Reagent Reduction | Nitration with HNO₃/H₂SO₄ | Nitration with solid acid catalysts (e.g., Fe³⁺-montmorillonite) | Improved safety, high regioselectivity, reusable catalyst, reduced acid waste. | smolecule.com |

| Safer Solvents | Conventional organic solvents | Use of water or ethanol; microwave-assisted synthesis | Reduced environmental impact and toxicity. | acs.org, |

By integrating these catalytic and green chemistry approaches, the synthesis of this compound can be made more efficient, selective, and environmentally benign.

Chemical Reactivity and Transformation Pathways of 4 Nitrothiophen 2 Yl Methanol

Reactivity of the Hydroxyl Group

The hydroxyl group in (4-Nitrothiophen-2-yl)methanol, being a primary alcohol, undergoes a variety of well-established reactions, including esterification, etherification, oxidation, and nucleophilic substitution. The presence of the electron-withdrawing 4-nitro group can influence the reaction rates and conditions required for these transformations compared to unsubstituted thiophene-2-methanol.

Esterification and Etherification Reactions

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. A common laboratory-scale method involves reaction with an acid anhydride (B1165640), such as acetic anhydride, often in the presence of a base like pyridine (B92270) or a catalytic amount of a strong acid. The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is another viable route, although the equilibrium nature of this reaction may require removal of water to drive it to completion.

Table 1: Illustrative Esterification and Etherification Reactions of this compound

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| Esterification | Acetic anhydride | Pyridine, room temperature | (4-Nitrothiophen-2-yl)methyl acetate |

| Esterification | Benzoic acid | H₂SO₄ (catalytic), heat | (4-Nitrothiophen-2-yl)methyl benzoate |

| Etherification | Methyl iodide | Sodium hydride (NaH) in THF | 2-(Methoxymethyl)-4-nitrothiophene |

| Etherification | Benzyl (B1604629) bromide | Potassium tert-butoxide in DMF | 2-(Benzyloxymethyl)-4-nitrothiophene |

Etherification: The synthesis of ethers from this compound typically proceeds via the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide then undergoes an S\N2 reaction with an alkyl halide (e.g., methyl iodide or benzyl bromide) to yield the corresponding ether. The choice of base and solvent is crucial to ensure efficient conversion.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol functionality of this compound can be oxidized to either the corresponding aldehyde, 4-nitrothiophene-2-carbaldehyde (B2957118), or further to the carboxylic acid, 4-nitrothiophene-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Selective oxidation to the aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) are particularly effective for the oxidation of benzylic and allylic-type alcohols, a category that includes this compound. Other suitable reagents include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate organic solvent.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic or acidic solution, or chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent). The electron-withdrawing nitro group can make the thiophene (B33073) ring susceptible to degradation under harsh oxidative conditions, necessitating careful control of the reaction parameters.

Table 2: Representative Oxidation Reactions of this compound

| Desired Product | Oxidizing Agent | Typical Solvent |

| 4-Nitrothiophene-2-carbaldehyde | Manganese dioxide (MnO₂) | Dichloromethane or Chloroform |

| 4-Nitrothiophene-2-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane |

| 4-Nitrothiophene-2-carboxylic acid | Potassium permanganate (KMnO₄) | Aqueous base, then acid workup |

| 4-Nitrothiophene-2-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone |

Nucleophilic Substitution Reactions involving the Methanol (B129727) Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic-like carbon, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the resulting substrate can readily undergo S\N2 or S\N1 reactions with a variety of nucleophiles. The S\N1 pathway may be facilitated by the ability of the thiophene ring to stabilize the resulting carbocation, a stability that is somewhat diminished by the electron-withdrawing nitro group.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo reduction to an amino group or be transformed for further functionalization of the thiophene ring.

Reduction Reactions to Amino-Thiophene Derivatives

The most common transformation of the aromatic nitro group is its reduction to a primary amine. This conversion is a key step in the synthesis of various substituted thiophenes. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

For the reduction of this compound to (4-aminothiophen-2-yl)methanol, common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or the use of dissolving metal reductions. A widely used laboratory method involves the use of tin(II) chloride (SnCl₂) in an acidic medium, such as concentrated hydrochloric acid, followed by basification to liberate the free amine. This method is often preferred for its chemoselectivity, as it typically does not affect other reducible functional groups that might be present.

Table 3: Common Reagents for the Reduction of the Nitro Group in this compound

| Reducing Agent | Typical Conditions | Product |

| Tin(II) chloride (SnCl₂) | Concentrated HCl, heat | (4-Aminothiophen-2-yl)methanol |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol or Ethyl acetate |

| Iron in acidic medium | Fe, Acetic acid | Heat |

Transformations of the Nitro Group for Further Functionalization

The nitro group on the thiophene ring acts as a strong electron-withdrawing group, activating the ring towards nucleophilic aromatic substitution (S\NAr). While the nitro group itself can sometimes be displaced by a strong nucleophile, it more commonly serves to activate other positions on the ring for substitution.

Following reduction to the amino group, the resulting (4-aminothiophen-2-yl)methanol can undergo a wide range of reactions characteristic of aromatic amines. For example, the amino group can be diazotized with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions, allowing for the introduction of a wide array of substituents onto the thiophene ring. Furthermore, the amino group can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions.

Reactivity of the Thiophene Ring System

The chemical behavior of the thiophene ring in this compound is profoundly influenced by the electronic properties of its two substituents: the electron-withdrawing nitro group (–NO₂) at the C4 position and the hydroxymethyl group (–CH₂OH) at the C2 position. These groups modulate the electron density of the aromatic system, thereby dictating its susceptibility and regioselectivity towards various classes of reagents.

Electrophilic Aromatic Substitution on the Thiophene Nucleus

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of aromatic compounds. wikipedia.org Thiophene is an electron-rich heterocycle, generally more reactive than benzene (B151609) towards electrophiles. st-andrews.ac.ukallen.in However, the reactivity of the thiophene nucleus in this compound is significantly diminished due to the powerful deactivating effect of the nitro group.

The C4-nitro group strongly deactivates the entire ring, particularly the C3 and C5 positions. The C2-hydroxymethyl group directs incoming electrophiles to the C3 and C5 positions. The net result is a heavily deactivated ring system where substitution, if achievable, would require harsh reaction conditions. wikipedia.org The most probable site for an electrophilic attack is the C5 position. This position is meta to the deactivating nitro group, making it the least deactivated position relative to the nitro group's influence, while also being the para-position relative to the hydroxymethyl director.

| Position | Effect of C4-NO₂ Group | Effect of C2-CH₂OH Group | Overall Predicted Reactivity |

|---|---|---|---|

| C3 | Strongly Deactivated (ortho) | Activated (ortho) | Strongly Deactivated |

| C5 | Less Deactivated (meta) | Activated (para) | Most Favorable Site (but still deactivated) |

Nucleophilic Aromatic Substitution on the Thiophene Nucleus

While typically resistant to nucleophilic attack, the thiophene ring can undergo nucleophilic aromatic substitution (SₙAr) when activated by potent electron-withdrawing groups. st-andrews.ac.uksinica.edu.tw The nitro group in this compound serves as a strong activating group, rendering the thiophene nucleus susceptible to attack by nucleophiles. doubtnut.comlibretexts.org SₙAr reactions are favored by EWGs that can stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov

The nitro group at the C4 position significantly lowers the electron density at the ortho (C3, C5) and para (C2) positions. This activation is crucial for facilitating the addition of a nucleophile. In the absence of a conventional leaving group like a halogen, two primary pathways for nucleophilic substitution can be considered for this compound:

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) : In this reaction type, a nucleophile attacks a C-H position, and a subsequent oxidation step leads to the formal substitution of a hydride ion. Studies on related 4-alkyl-2-nitrothiophenes have shown that they react with secondary amines in the presence of an oxidant to yield 3-alkyl-2-amino-5-nitrothiophenes. acs.org The nucleophilic attack preferentially occurs at the C5 position, which is quasi-para to the activating nitro group. This suggests that this compound could likely undergo similar transformations at the C5 position.

Displacement of the Nitro Group : The nitro group itself can act as a leaving group in SₙAr reactions, particularly with soft nucleophiles such as thiolates. mdpi.com This process, known as SₙAr(NO₂), would lead to the introduction of a nucleophile at the C4 position.

The reactivity of nitrothiophenes with nucleophiles can sometimes lead to ring-opening as a competing pathway. acs.org However, the presence of substituents on the ring, such as the hydroxymethyl group in the target molecule, may stabilize the ring and favor the substitution pathway over fragmentation.

| Pathway | Attacked Position | Leaving Group | Potential Product Type | Reference Example |

|---|---|---|---|---|

| ONSH | C5 | H⁻ (formally) | 5-substituted-(4-nitrothiophen-2-yl)methanol | Reaction of 4-alkyl-2-nitrothiophenes with amines acs.org |

| SₙAr(NO₂) | C4 | NO₂⁻ | (4-substitued-thiophen-2-yl)methanol | Reaction of dinitrothiophenes with thiolates mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgwikipedia.org For a substrate to participate in these reactions, it typically requires a halide or triflate leaving group. This compound lacks such a group, meaning it would first need to be functionalized, for instance, via halogenation at the C5 position.

However, modern advancements in catalysis provide alternative strategies:

Direct C-H Arylation : Heck-type reactions have been successfully applied for the direct arylation of activated thiophenes. researchgate.net The electron-deficient nature of the thiophene ring in this compound makes it a suitable candidate for direct C-H functionalization, most likely at the C5 position, with aryl halides.

C-NO₂ Bond Cleavage : A more recent and innovative approach involves using the nitro group itself as the coupling partner in Suzuki-Miyaura reactions. organic-chemistry.org In this process, the palladium catalyst mediates the cleavage of the Ar–NO₂ bond, enabling the coupling of nitroarenes with boronic acids. This cutting-edge method could potentially be applied to this compound for the synthesis of 4-aryl-thiophen-2-yl)methanol derivatives.

Assuming prior functionalization to introduce a leaving group (e.g., bromine at C5), (5-bromo-4-nitrothiophen-2-yl)methanol could readily participate in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction couples an organohalide with an organoboron compound. wikipedia.org It is widely used to form biaryl structures. youtube.comresearchgate.net

| Thiophene Substrate | Coupling Partner | Catalyst/Base | Product Type |

|---|---|---|---|

| (5-Bromo-4-nitrothiophen-2-yl)methanol | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (5-Aryl-4-nitrothiophen-2-yl)methanol |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org

| Thiophene Substrate | Coupling Partner | Catalyst/Base | Product Type |

|---|---|---|---|

| (5-Bromo-4-nitrothiophen-2-yl)methanol | Styrene | Pd(OAc)₂ / Et₃N | (5-Styryl-4-nitrothiophen-2-yl)methanol |

Sonogashira Coupling

This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov

| Thiophene Substrate | Coupling Partner | Catalyst/Base | Product Type |

|---|---|---|---|

| (5-Bromo-4-nitrothiophen-2-yl)methanol | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | (5-(Phenylethynyl)-4-nitrothiophen-2-yl)methanol |

Multi-Component Reactions and Cascade Transformations Involving this compound

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in one synthetic operation. frontiersin.orgresearchgate.net Cascade transformations involve a series of intramolecular or intermolecular reactions that occur sequentially without the isolation of intermediates. This compound possesses two key functional groups—a primary alcohol and a nitro group—that can be readily transformed into functionalities commonly employed in MCRs.

Oxidation to Aldehyde : The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 4-nitrothiophene-2-carbaldehyde. Aldehydes are cornerstone electrophiles in a vast number of MCRs, including the Hantzsch dihydropyridine (B1217469) synthesis, the Ugi four-component reaction, and the Povarov reaction. nih.govnih.gov This transformation makes the thiophene scaffold accessible for incorporation into complex, drug-like molecules.

Reduction to Amine : The nitro group can be reduced to a primary amine, yielding (4-aminothiophen-2-yl)methanol. Amines are fundamental nucleophiles in MCRs, serving as key inputs for reactions like the Ugi and Passerini reactions. nih.gov

A potential cascade reaction could be initiated by the reduction of the nitro group. The resulting amine could then participate in an intramolecular cyclization or an intermolecular MCR with added reagents, all within a single pot, to rapidly build molecular complexity.

| Derivative | Transformation | Functional Group | Example MCR | Role in MCR |

|---|---|---|---|---|

| 4-Nitrothiophene-2-carbaldehyde | Oxidation of -CH₂OH | Aldehyde | Hantzsch Synthesis | Carbonyl component |

| (4-Aminothiophen-2-yl)methanol | Reduction of -NO₂ | Amine | Ugi Reaction | Amine component |

| 4-Nitrothiophene-2-carbaldehyde | Oxidation of -CH₂OH | Aldehyde | Povarov Reaction | Carbonyl component |

Derivatization Strategies and Analogue Synthesis of 4 Nitrothiophen 2 Yl Methanol

Synthesis of Substituted (4-Nitrothiophen-2-yl)methanol Analogues

The synthesis of analogues of this compound can be broadly categorized into reactions involving the thiophene (B33073) nucleus and modifications of its substituents. These transformations are crucial for tuning the molecule's properties for various applications.

Halogenation, particularly bromination, can be achieved using reagents such as N-bromosuccinimide (NBS) in a suitable solvent. The position of substitution will be directed by the existing substituents. For instance, in the closely related compound, (5-nitrothiophen-2-yl)methanol, bromination with phosphorus tribromide has been reported to yield 2-(bromomethyl)-5-nitrothiophene. While this reaction modifies the methyl group, it illustrates a pathway for introducing bromine into a nitro-substituted thiophene methanol (B129727) derivative. Direct halogenation on the thiophene ring of this compound would likely occur at the position most activated by the hydroxyl group and least deactivated by the nitro group.

Alkylation of the thiophene ring, typically a Friedel-Crafts reaction, is challenging due to the deactivating nature of the nitro group. Such reactions often require harsh conditions and may result in low yields. Alternative strategies, such as cross-coupling reactions on a pre-halogenated derivative, could provide a more viable route to alkylated analogues.

Table 1: Representative Halogenation of a Nitro-Substituted Thiophene Methanol Analogue This table is based on the halogenation of the isomer (5-nitrothiophen-2-yl)methanol, as direct halogenation data for this compound is not readily available in published literature. It serves as a representative example of potential synthetic routes.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| (5-Nitrothiophen-2-yl)methanol | Phosphorus tribromide (PBr₃) | 2-(Bromomethyl)-5-nitrothiophene | Bromination of the hydroxyl group |

The nitro and hydroxyl groups of this compound are primary sites for derivatization.

The nitro group can be reduced to an amino group using a variety of reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. wikipedia.orgnih.govscispace.com This transformation is fundamental as it converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the electronic properties of the thiophene ring. The resulting aminothiophene derivative can serve as a precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.

The hydroxyl group can undergo several common transformations. Esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic catalysis yields the corresponding esters. Etherification , for instance, through the Williamson ether synthesis, involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide to form an ether. mdpi.com These reactions allow for the introduction of a wide array of functional groups, thereby modifying the polarity, solubility, and biological activity of the parent molecule.

Table 2: Potential Modifications of Functional Groups in this compound This table presents hypothetical derivatization reactions based on standard organic transformations, as specific literature examples for this compound are limited.

| Functional Group | Reaction Type | Potential Reagents | Expected Product |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | SnCl₂/HCl or H₂/Pd-C | (4-Aminothiophen-2-yl)methanol |

| Hydroxyl (-OH) | Esterification | Acetic anhydride (B1165640), pyridine (B92270) | (4-Nitrothiophen-2-yl)methyl acetate |

| Hydroxyl (-OH) | Etherification | 1. NaH, 2. CH₃I | 2-(Methoxymethyl)-4-nitrothiophene |

Formation of Polymeric and Oligomeric Structures utilizing this compound

While direct polymerization of this compound has not been extensively reported, its structure is amenable to incorporation into polymeric and oligomeric materials. The thiophene unit is a well-known component of conducting polymers. The hydroxyl group can be used as a handle for polyester (B1180765) or polyurethane formation. For instance, after conversion to a diol or dicarboxylic acid derivative, this compound could be used in condensation polymerization reactions.

Alternatively, the thiophene ring itself can be polymerized through oxidative or electrochemical methods, a common strategy for producing polythiophenes. The substituents on the ring would influence the polymerization process and the properties of the resulting polymer. The nitro group's electron-withdrawing nature would affect the oxidation potential and the conductivity of the final material.

Design and Synthesis of Advanced Scaffolds Derived from this compound

The functional groups on this compound make it a suitable starting material for the construction of more complex molecular architectures, such as fused ring systems and macrocycles.

The synthesis of fused ring systems, such as thieno[3,2-b]thiophenes, often involves the intramolecular cyclization of appropriately substituted thiophenes. For example, a common strategy involves the reaction of a 3-nitrothiophene (B186523) with a thiol-containing nucleophile, followed by cyclization. While not starting from this compound directly, this highlights a potential pathway where the nitro group is displaced or transformed to facilitate ring fusion. A derivative of this compound, such as the corresponding aldehyde or a compound with a suitable side chain, could undergo intramolecular condensation to form a fused heterocyclic system.

The construction of macrocycles containing thiophene units is an active area of research, particularly for applications in materials science and host-guest chemistry. This compound could be incorporated into macrocyclic structures through its hydroxyl group. For example, it could be used as a building block in the synthesis of macrocyclic polyesters or polyethers. The rigidity of the thiophene ring and the electronic properties imparted by the nitro group would be expected to influence the conformation and binding properties of the resulting macrocycle. While specific examples utilizing this compound are scarce, the general principles of macrocyclization suggest that with appropriate derivatization, this compound could be a valuable component in the design of novel macrocyclic architectures.

Spectroscopic and Analytical Characterization Techniques for Elucidating Chemical Structure and Purity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For "(4-Nitrothiophen-2-yl)methanol," both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals offer a wealth of information. The protons on the thiophene (B33073) ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the electron-withdrawing nature of the nitro group at the C4 position, the proton at the C5 position is expected to be the most downfield-shifted thiophene proton. The proton at the C3 position would also be influenced, though to a lesser extent. The methylene (B1212753) protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atom attached to the nitro group (C4) is expected to have a significant downfield chemical shift. The carbon bearing the methanol (B129727) group (C2) would also be deshielded. The other thiophene ring carbons (C3 and C5) will have characteristic chemical shifts in the aromatic region. The methylene carbon (-CH₂OH) would typically appear in the range of 60-70 ppm.

Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm the assignments by establishing proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~7.5 - 8.0 | - |

| H5 | ~8.0 - 8.5 | - |

| -CH ₂OH | ~4.7 - 4.9 | - |

| -CH₂OH | Variable (broad singlet) | - |

| C2 | - | ~150 - 155 |

| C3 | - | ~120 - 125 |

| C4 | - | ~150 - 155 |

| C5 | - | ~125 - 130 |

| -C H₂OH | - | ~60 - 65 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound" (C₅H₅NO₃S), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) corresponding to its exact mass, confirming its molecular formula.

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The molecular ion would be observed, and subsequent fragmentation could involve the loss of the hydroxyl group (-OH), the entire methanol group (-CH₂OH), or the nitro group (-NO₂). The fragmentation of the thiophene ring itself could also lead to smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | [C₅H₅NO₃S]⁺ | 159 |

| [M - OH]⁺ | [C₅H₄NO₂S]⁺ | 142 |

| [M - CH₂OH]⁺ | [C₄H₃NO₂S]⁺ | 129 |

| [M - NO₂]⁺ | [C₅H₅OS]⁺ | 113 |

Note: The relative intensities of these peaks would depend on the ionization energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

In the IR spectrum of "this compound," a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching vibrations typically appearing around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-H stretching vibrations of the thiophene ring would be observed around 3100 cm⁻¹. The C=C and C-S stretching vibrations within the thiophene ring would give rise to absorptions in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. researchgate.netnih.gov The vibrations of the thiophene ring are also typically Raman active. mdpi.com The C-S bond stretching within the thiophene ring would also be observable.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -OH | O-H Stretch | 3200-3600 (broad) | Weak |

| -NO₂ | Asymmetric Stretch | 1500-1550 (strong) | Moderate |

| -NO₂ | Symmetric Stretch | 1300-1350 (strong) | Strong |

| Thiophene C-H | C-H Stretch | ~3100 | Moderate |

| Thiophene Ring | C=C Stretch | ~1400-1600 | Strong |

| Thiophene Ring | C-S Stretch | ~600-800 | Moderate |

| -CH₂- | C-H Stretch | 2850-2960 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure would reveal the planarity of the thiophene ring and the orientation of the nitro and methanol substituents. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially the nitro group, would also be elucidated. These interactions play a crucial role in determining the packing of the molecules in the crystal lattice. While no specific crystal structure for "this compound" is publicly available, analysis of related nitro-substituted aromatic compounds suggests that hydrogen bonding and π-π stacking interactions are likely to be important features of its crystal packing. nih.govresearchgate.netmdpi.commdpi.com

Theoretical and Computational Chemistry Studies of 4 Nitrothiophen 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the electronic landscape of (4-Nitrothiophen-2-yl)methanol. These calculations provide a detailed picture of how electrons are distributed within the molecule and the energies of its molecular orbitals.

DFT studies are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like this compound. The B3LYP functional combined with a basis set such as 6-31G(d,p) is often employed for such analyses. nih.gov

The electronic character of this compound is significantly influenced by the interplay between the electron-donating hydroxymethyl group (-CH₂OH) and the strongly electron-withdrawing nitro group (-NO₂), mediated by the π-system of the thiophene (B33073) ring. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is typically localized on the thiophene ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the nitro group and the adjacent carbon atoms of the thiophene ring, highlighting the susceptibility of this region to nucleophilic attack. nih.govnih.gov The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Charge distribution analysis reveals the polarization of the molecule. The oxygen atoms of the nitro group and the hydroxyl group carry significant negative partial charges, while the nitrogen atom of the nitro group and the carbon atom attached to it bear positive partial charges. This charge separation contributes to the molecule's dipole moment and its interaction with polar solvents and biological targets.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -8.0 eV | Indicates electron-donating ability; region susceptible to electrophilic attack. |

| LUMO Energy | -2.5 to -3.5 eV | Indicates electron-accepting ability; region susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 4.0 to 6.0 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. semanticscholar.org These simulations track the movements of atoms over time, revealing the accessible conformations and the energy barriers between them. MD simulations can also shed light on the solvation of the molecule, showing how solvent molecules arrange themselves around the polar nitro and hydroxyl groups.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, as well as for exploring potential chemical reaction pathways.

Computational methods can predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. globalresearchonline.net These calculations can help in the assignment of experimental spectra and in understanding how the electronic environment of each nucleus is affected by the different functional groups.

The vibrational frequencies and intensities of the IR spectrum can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations allow for the assignment of specific vibrational modes to the observed absorption bands. iosrjournals.org Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the nitro group, the O-H and C-O stretching of the hydroxymethyl group, and the characteristic vibrations of the thiophene ring. nii.ac.jpspectroscopyonline.com

| Spectroscopic Data | Predicted Wavenumber/Chemical Shift | Vibrational/Nuclear Assignment |

|---|---|---|

| IR (NO₂ asymmetric stretch) | 1500-1550 cm⁻¹ | Stretching of the N-O bonds in the nitro group. |

| IR (NO₂ symmetric stretch) | 1330-1370 cm⁻¹ | Stretching of the N-O bonds in the nitro group. |

| IR (O-H stretch) | 3200-3600 cm⁻¹ | Stretching of the hydroxyl group. |

| ¹H NMR (Thiophene protons) | 7.5-8.5 ppm | Protons on the thiophene ring, deshielded by the nitro group. |

| ¹H NMR (CH₂ protons) | 4.5-5.0 ppm | Protons of the methylene (B1212753) group adjacent to the thiophene ring. |

| ¹³C NMR (C-NO₂) | 145-155 ppm | Carbon atom of the thiophene ring attached to the nitro group. |

Transition state modeling is a powerful computational tool for investigating the mechanisms of chemical reactions. By locating the transition state structure on the potential energy surface, the activation energy for a given reaction can be calculated, providing insights into the reaction kinetics. For this compound, this could be applied to study reactions such as the oxidation of the alcohol to an aldehyde, or nucleophilic aromatic substitution reactions on the thiophene ring. While specific studies on this molecule are not prevalent, the methodologies are well-established for related nitroaromatic compounds. researchgate.net

Structure-Reactivity Relationship Elucidation through Computational Methods

Computational chemistry plays a crucial role in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. nih.govnih.gov By calculating a variety of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of related compounds, it is possible to build mathematical models that correlate these descriptors with their observed biological activity or chemical reactivity.

For this compound, descriptors such as the HOMO and LUMO energies, atomic charges, and molecular electrostatic potential can be used to understand its reactivity profile. researchgate.net For instance, the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene ring, making it more susceptible to nucleophilic attack. The hydroxymethyl group, on the other hand, can act as a hydrogen bond donor, which can be important for its interaction with biological receptors. These computational insights are invaluable for the rational design of new molecules with desired properties.

Applications of 4 Nitrothiophen 2 Yl Methanol As a Building Block in Specialized Chemical Synthesis

Precursor in the Synthesis of Functional Materials

The unique electronic and structural characteristics of the nitrothiophene moiety within (4-Nitrothiophen-2-yl)methanol make it an attractive starting material for the creation of advanced functional materials with tailored properties.

Thiophene-based conjugated polymers are a cornerstone in the field of organic electronics due to their exceptional electrical and optical properties. rsc.org These materials are integral to the fabrication of devices such as organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs). researchgate.net The performance of these materials is highly dependent on the chemical structure of the polymer, particularly the nature of the substituents on the thiophene (B33073) ring, which can modulate the polymer's energy bandgap (HOMO-LUMO levels). rsc.org

This compound can be envisioned as a precursor to monomers for the synthesis of such functional polymers. The electron-withdrawing nitro group can be strategically employed to lower the LUMO energy level of the resulting polymer, a crucial aspect for designing efficient electron-transporting or ambipolar materials. The hydroxymethyl group can be functionalized to introduce polymerizable groups or to attach side chains that enhance solubility and processability, which are critical for device fabrication. For instance, the alcohol can be converted into an ether or ester with a long alkyl chain, or it can be transformed into a leaving group to facilitate cross-coupling polymerization reactions.

The synthesis of thieno[3,2-b]thiophenes, which are important building blocks for organic electronic and optoelectronic materials, can be achieved through multi-step synthetic sequences. rsc.org While not a direct precursor in the cited simplified synthesis, the functional handles on this compound provide pathways for its conversion into more complex thiophene derivatives that could be used in the synthesis of these and other fused-ring systems for optoelectronic applications. nih.govwikipedia.org

In the realm of polymer chemistry, this compound offers potential as a monomer for creating functional polymers and as a precursor to crosslinking agents for advanced coatings. benthamdirect.comsigmaaldrich.com The formation of chemical links between polymer chains, known as crosslinking, is a fundamental strategy for enhancing the mechanical, thermal, and chemical resistance of polymeric materials. sigmaaldrich.com

The hydroxymethyl group of this compound can react with various functional groups to either be incorporated into a polymer backbone or to act as a pendant group. For example, it can be reacted with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters. The nitro group, in turn, can be reduced to an amine, providing an additional site for polymerization or crosslinking.

Furthermore, the thiophene ring itself can be part of a crosslinking mechanism. For instance, thiophene moieties can be grafted onto a polymer backbone and subsequently crosslinked with agents like bismaleimides through Diels-Alder reactions. mdpi.com The hydroxymethyl group of this compound could be used to attach the thiophene unit to a polymer chain, creating a thermosetting material with enhanced stability. Such crosslinked polymers are valuable in the formulation of robust coatings for various applications, offering protection against corrosion, abrasion, and environmental degradation.

Intermediacy in the Formation of Complex Organic Molecules

The reactivity of the thiophene ring, coupled with the versatile functional groups of this compound, makes it a key intermediate in the synthesis of complex organic molecules, including various heterocyclic scaffolds and specialized reagents.

Heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their wide range of biological activities and functional properties. researchgate.netfrontiersin.org this compound serves as a valuable starting point for the construction of more complex heterocyclic systems. A particularly relevant application is in the synthesis of thieno[3,2-b]thiophenes. These fused heterocyclic systems are of significant interest for their applications in organic electronics. nih.govwikipedia.org

Recent synthetic strategies have focused on the construction of the thieno[3,2-b]thiophene (B52689) core from substituted 3-nitrothiophenes. mdpi.com In these methods, the nitro group acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions with sulfur nucleophiles. mdpi.combeilstein-archives.org The resulting 3-sulfenylthiophene derivatives can then undergo intramolecular cyclization to form the fused thieno[3,2-b]thiophene ring system. The hydroxymethyl group at the 2-position of this compound can be protected or modified prior to these reactions and then further elaborated in the final product, allowing for the synthesis of a variety of functionalized thieno[3,2-b]thiophenes.

The general synthetic utility of functionalized thiophenes in creating diverse heterocyclic structures is well-documented, with numerous methods available for the cyclization of thiophene precursors. organic-chemistry.orgmdpi.com The presence of both a nitro and a hydroxymethyl group on the thiophene ring of this compound provides multiple avenues for its incorporation into the synthesis of novel bioactive heterocycles. researchgate.net

The development of new ligands is crucial for advancing the field of coordination chemistry and catalysis. Thiophene-containing ligands have been shown to form stable complexes with a variety of transition metals, and these complexes can exhibit interesting catalytic and electronic properties. researchgate.netresearchgate.net this compound can be readily modified to create specialized ligands.

The hydroxymethyl group can be converted into other donor groups, such as phosphines, amines, or thiols, which can then coordinate to metal centers. The nitro group can also be transformed, for example, by reduction to an amine, which can act as a coordinating group or be further functionalized. The combination of the thiophene sulfur atom and these introduced donor groups can lead to the formation of chelating ligands, which bind to metal ions with high affinity and specificity. Such ligands are essential in the design of homogeneous catalysts for a wide range of organic transformations. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by the presence of the nitro group or its derivatives on the thiophene ring. mdpi.com

Furthermore, the development of functionalized N,S-heterocyclic carbene palladium(II) complexes has been shown to be effective in C-C coupling reactions. nih.gov The structural motifs present in this compound could potentially be elaborated into precursors for such catalytically active organometallic complexes.

Contribution to Sustainable Chemical Processes and Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov this compound can be utilized in ways that align with these principles, particularly in the areas of atom economy and biocatalysis.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.netrsc.org Synthetic routes starting from this compound can be designed to be highly atom-economical. For example, addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. By choosing synthetic pathways that maximize the incorporation of the atoms from this compound and other reagents into the final product, waste generation can be minimized.

Future Research Directions and Emerging Trends in 4 Nitrothiophen 2 Yl Methanol Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of thiophene (B33073) derivatives has traditionally relied on methods that may involve harsh conditions or generate significant waste. The future of synthesizing (4-Nitrothiophen-2-yl)methanol and related structures lies in the adoption of green and sustainable chemistry principles. rsc.orgnih.gov

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can drastically reduce reaction times, often from hours to minutes, and improve yields. derpharmachemica.com The application of microwave irradiation to key steps in the synthesis of this compound, such as the nitration of the thiophene ring or the reduction of a corresponding aldehyde, could enhance efficiency. acs.org

Alternative Solvents: Research is moving away from conventional volatile organic compounds towards greener alternatives. rsc.org For thiophene synthesis, this includes the exploration of deep eutectic solvents (DES) or ionic liquids, which can offer unique reactivity and easier product separation. rsc.org Solvent-free reaction conditions, using solid supports like aluminum oxide, also present an environmentally friendly approach. acs.org

Catalyst Innovation: The development of novel catalysts is crucial. This includes metal-free synthetic approaches to minimize metal toxicity and waste. nih.gov For instance, using potassium sulfide or elemental sulfur as the sulfur source under controlled, metal-free conditions represents a greener pathway for constructing the thiophene ring. nih.gov

Multicomponent Reactions (MCRs): Reactions like the Gewald synthesis, a type of MCR, provide an efficient route to highly substituted thiophenes in a single step, adhering to the principles of atom economy. derpharmachemica.comijprajournal.com Future work could focus on adapting MCRs to produce precursors for this compound with high efficiency and structural diversity. researchgate.net

Table 1: Comparison of Synthetic Approaches for Thiophene Derivatives

| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic energy |

| Solvents | Volatile organic compounds (e.g., benzene (B151609), THF) | Deep eutectic solvents, ionic liquids, water, solvent-free conditions |

| Catalysts | Often rely on heavy metal catalysts | Metal-free catalysts, recyclable solid-supported catalysts |

| Reaction Time | Typically hours to days | Minutes to a few hours derpharmachemica.com |

| Atom Economy | Often moderate, with multiple steps and byproducts | High, especially with multicomponent reactions derpharmachemica.com |

| Waste Generation | Can be significant | Minimized through atom economy and recyclable components |

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay between the nitro group, the hydroxymethyl group, and the thiophene ring. While classical reactions are known, future research will likely focus on uncovering novel and unconventional transformations.

Nitro Group as a Directing Group: The strong electron-withdrawing nature of the nitro group significantly influences the thiophene ring's reactivity, particularly towards nucleophilic aromatic substitution (SNAr). acs.org Future studies could explore SNAr reactions at positions activated by the nitro group, potentially leading to a new class of polysubstituted thiophenes that are otherwise difficult to access.

Radical Reactions: The nitro group can participate in single-electron transfer (SET) processes, opening avenues for radical-based reactions. acs.org Investigating the reactivity of this compound with various radical species could lead to novel C-C and C-heteroatom bond formations. nih.gov

Tandem and Cascade Reactions: Designing one-pot reactions where multiple transformations occur sequentially can significantly improve synthetic efficiency. researchgate.net For example, a reaction could be envisioned where the hydroxymethyl group is first oxidized to an aldehyde, which then participates in an intramolecular cyclization or a subsequent intermolecular reaction, all triggered by a single set of reagents.

Heterocyclization Strategies: Using the existing functional groups as handles, this compound could serve as a precursor for fused heterocyclic systems. For instance, reactions involving both the hydroxymethyl group and an adjacent position on the thiophene ring could lead to the formation of thieno-fused systems with interesting electronic and biological properties.

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for energetic reactions like nitrations. beilstein-journals.orgeuropa.eu The synthesis of this compound is an ideal candidate for this modern technology.

Enhanced Safety: Nitration reactions are highly exothermic and can pose significant safety risks in large-scale batch reactors. researchgate.net Continuous flow microreactors offer superior heat and mass transfer, minimizing the risk of thermal runaways and allowing for safer operation under a wider range of conditions. beilstein-journals.orgmdpi.com

Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system often leads to higher yields and better selectivity compared to batch processes. rsc.org This is particularly relevant for preventing over-nitration or side reactions.

Scalability and Automation: Flow chemistry setups are readily scalable by either running the system for longer periods or by "numbering up" (running multiple reactors in parallel). rsc.org Furthermore, these systems can be fully automated, allowing for high-throughput screening of reaction conditions and on-demand production.

Telescoped Synthesis: Multi-step syntheses can be "telescoped" into a single continuous process, where the output of one reactor flows directly into the next. flinders.edu.aunih.gov This eliminates the need for intermediate workup and purification steps, saving time, resources, and reducing waste. A future automated platform could perform the nitration of 2-thiophenemethanol and subsequent functionalization in a fully integrated sequence.

Table 2: Advantages of Flow Chemistry for Synthesizing Nitroaromatics

| Parameter | Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, rapid heat dissipation europa.eu |

| Mass Transfer | Often limited by stirring efficiency | Highly efficient and rapid mixing researchgate.net |

| Safety | Higher risk of thermal runaway with exothermic reactions | Inherently safer due to small reaction volumes mdpi.com |

| Control | Less precise control over reaction parameters | Precise control of temperature, pressure, and residence time mdpi.com |

| Scalability | Complex and often requires re-optimization | Straightforward by extending run time or parallelization rsc.org |

| Reproducibility | Can be variable between batches | High reproducibility and consistency |

Advanced Materials Science Applications Beyond Current Scope

Thiophene-based polymers are a cornerstone of organic electronics due to their conductive and semiconducting properties. researchgate.netnih.gov By incorporating the polar and reactive functionalities of this compound, novel materials with tailored properties can be designed.

Conducting Polymers and Organic Electronics: this compound can be used as a monomer or a functionalizing agent for polythiophenes. rsc.org The nitro group can tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting polymer, while the methanol (B129727) group provides a site for post-polymerization modification or for influencing polymer solubility and morphology. researchgate.net This could lead to new materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.orgrsc.org

Sensor Materials: The electron-deficient nature of the nitrothiophene ring makes it a candidate for use in chemical sensors. Polymers or materials incorporating this moiety could exhibit changes in their optical or electrical properties upon interaction with specific analytes, forming the basis for new sensing platforms. nih.gov

High-Performance Electrode Materials: Organic compounds are being explored as sustainable alternatives for battery electrode materials. rsc.org Thiophene derivatives have shown promise in this area. The specific functionalities of this compound could be leveraged to design organic electrode materials for high-performance sodium-ion or other next-generation batteries. rsc.org

Computational Design and Prediction of Novel Derivatives with Tuned Reactivity

In silico methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. scienceopen.com This approach can accelerate the discovery of novel this compound derivatives with desired characteristics.

Predicting Electronic Properties: DFT calculations can accurately predict key electronic parameters such as the HOMO-LUMO energy gap, which is crucial for designing materials for electronic applications. scienceopen.comnih.gov By computationally screening various substituents on the thiophene ring, researchers can identify derivatives with optimal electronic properties for specific applications.

Mechanism and Reactivity Studies: Computational modeling can elucidate reaction mechanisms, identify transition states, and predict reaction outcomes. rsc.org This can guide the development of the unconventional reactivity profiles discussed in section 8.2, saving significant experimental effort.

Virtual Screening and QSAR: For potential biological applications, computational tools can be used for molecular docking studies to predict how derivatives might interact with biological targets like enzymes. nih.govtechscience.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with activity, guiding the design of more potent compounds. dergipark.org.tr

Table 3: Computational Approaches in this compound Research

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation | HOMO/LUMO energies, band gap, charge distribution, reaction energies nih.govnih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion | Conformational analysis, binding stability, solvent effects |

| Molecular Docking | Prediction of binding modes | Binding affinity, interaction with active sites of proteins techscience.comresearchgate.net |

| QSAR | Correlation of structure with activity | Prediction of biological activity based on chemical structure dergipark.org.tr |

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-Nitrothiophen-2-yl)methanol, and how can reaction conditions be optimized?

Answer:

A common approach involves the condensation of 5-nitrothiophene-2-carboxaldehyde with reducing agents. For instance, refluxing the aldehyde derivative in ethanol with stoichiometric reagents (e.g., sodium borohydride) under controlled pH and temperature can yield the target alcohol. Optimization may include monitoring reaction progress via TLC, adjusting solvent polarity to enhance yield, and employing inert atmospheres to prevent oxidation of the nitro group . For advanced purification, recrystallization from ethyl alcohol or chromatographic techniques (e.g., silica gel column chromatography) are recommended to isolate high-purity crystals suitable for structural analysis .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved during structural refinement of this compound?

Answer:

Discrepancies in bond lengths or angles often arise from intermolecular interactions (e.g., hydrogen bonding, π-stacking) or experimental resolution limits. Use the SHELX suite (e.g., SHELXL) for refinement, leveraging constraints for aromatic rings and free refinement for flexible groups like the hydroxymethyl moiety. Cross-validate results with density functional theory (DFT) calculations to compare experimental and theoretical geometries. For example, in (4-Nitrophenyl)methanol, deviations in nitro group planarity were attributed to hydrogen bonding, resolved by analyzing O–H···O and C–H···O interactions in the crystal lattice . Software like ORTEP-3 can visualize these interactions, aiding in error source identification .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Due to its nitro and hydroxymethyl groups, the compound may exhibit sensitization or reactivity. Key protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods during synthesis or purification to avoid inhalation of vapors.

- Waste Disposal: Segregate nitro-containing waste and consult institutional guidelines for hazardous organic compound disposal .

Advanced: How can hydrogen bonding and π-π interactions in this compound crystals be systematically analyzed to predict packing motifs?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Post-refinement in SHELXL, use Mercury or PLATON to map hydrogen bonds (e.g., O–H···O/N) and π-π interactions. For example, in analogous nitroaromatic alcohols, ribbons formed via O–H···O bonds and offset π-stacking (1.4–1.7 Å) stabilize the crystal lattice . Advanced studies may employ Hirshfeld surface analysis to quantify interaction contributions (e.g., % contact area from O···H or C···C interactions) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

- NMR: H NMR reveals hydroxymethyl protons (~4.5 ppm) and aromatic protons (δ 7–8 ppm). C NMR identifies nitro-substituted carbons (C–NO at ~150 ppm).

- IR: Stretching vibrations for –OH (~3300 cm) and nitro groups (asymmetric NO at ~1520 cm) confirm functional groups.

- MS: High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced: How can computational modeling (e.g., DFT) complement experimental data in studying the electronic properties of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular orbitals, electrostatic potential surfaces, and nitro group electron-withdrawing effects. Compare computed vs. experimental UV-Vis spectra to assign electronic transitions. For instance, the nitro group’s conjugation with the thiophene ring can be modeled to explain redshifted absorbance in ethanol . Software like Gaussian or ORCA facilitates these analyses, with visualization via GaussView or VMD.

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

The compound serves as a precursor for bioactive molecules:

- Antimicrobial Agents: Functionalization of the hydroxymethyl group can yield derivatives with enhanced bacterial membrane penetration.

- Drug Delivery: Nitro groups enable prodrug strategies, where enzymatic reduction triggers active drug release .

Advanced: How do solvent polarity and crystallization conditions influence the polymorphic forms of this compound?

Answer:

Polymorphism is solvent-dependent. For example:

- High-Polarity Solvents (e.g., DMF): Favor forms with extended hydrogen-bonded networks.

- Low-Polarity Solvents (e.g., Toluene): Promote π-stacked motifs.

Screen solvents using the Crystal16™ platform and analyze via powder XRD. Differential scanning calorimetry (DSC) identifies thermodynamic stability between polymorphs .

Basic: What strategies mitigate nitro group reduction during synthetic modifications of this compound?

Answer:

- Catalyst Choice: Use palladium on carbon under controlled hydrogen pressure to avoid over-reduction.

- Protecting Groups: Temporarily protect the hydroxymethyl group (e.g., silylation with TBSCl) before nitro reduction .

Advanced: How can machine learning models predict the reactivity of this compound derivatives in combinatorial libraries?

Answer:

Train models on datasets of nitroaromatic compounds using descriptors like Hammett constants (σ), molecular weight, and logP. Tools like RDKit generate molecular fingerprints, while platforms like TensorFlow or PyTorch build regression models to predict reaction yields or biological activity. Validate with leave-one-out cross-validation (LOOCV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.